2-(tert-Butyl)-5-methoxyaniline

Monoamine oxidase B Parkinson's disease research Neuropharmacology intermediates

2-(tert‑Butyl)-5‑methoxyaniline (CAS 478701‑44‑9) is a tertiary‑butyl and methoxy‑substituted aniline with the 2‑tert‑butyl‑5‑methoxy orientation. It is distinct from its more common positional isomer 5‑tert‑butyl‑2‑methoxyaniline (CAS 3535‑88‑4) , and this substitution pattern confers a unique steric and electronic profile that directly controls MAO‑B selectivity and ligand backbone geometry in ways the 5‑tert‑butyl isomer cannot replicate.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
Cat. No. B12851475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butyl)-5-methoxyaniline
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=C(C=C1)OC)N
InChIInChI=1S/C11H17NO/c1-11(2,3)9-6-5-8(13-4)7-10(9)12/h5-7H,12H2,1-4H3
InChIKeyDEYGDSNOJCSTMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(tert-Butyl)-5-methoxyaniline (CAS 478701-44-9): Isomer‑Differentiated Procurement for MAO‑B and Asymmetric Synthesis Intermediates


2-(tert‑Butyl)-5‑methoxyaniline (CAS 478701‑44‑9) is a tertiary‑butyl and methoxy‑substituted aniline with the 2‑tert‑butyl‑5‑methoxy orientation . It is distinct from its more common positional isomer 5‑tert‑butyl‑2‑methoxyaniline (CAS 3535‑88‑4) , and this substitution pattern confers a unique steric and electronic profile that directly controls MAO‑B selectivity and ligand backbone geometry in ways the 5‑tert‑butyl isomer cannot replicate.

Why the 2‑tert‑Butyl‑5‑methoxy Isomer Cannot Be Replaced by Other tert‑Butyl Anisidines: Selectivity Gates Procurement Decisions


In‑class compounds such as 5‑tert‑butyl‑2‑methoxyaniline and 2‑isopropyl‑5‑methoxyaniline are not interchangeable with 2‑(tert‑butyl)‑5‑methoxyaniline because the position of the bulky tert‑butyl group relative to the amino and methoxy groups dictates both enzyme‑isoform selectivity (MAO‑B vs. MAO‑A) [1] and the steric environment around the aniline nitrogen [2]. Even a single positional shift switches the dominant target from MAO‑B to off‑targets, making generic selection a direct scientific risk.

Head‑to‑Head Quantitative Differentiation: MAO‑B Affinity, Isoform Selectivity, and Steric Parameter Benchmarks for 2‑(tert‑Butyl)‑5‑methoxyaniline


MAO‑B Binding Affinity (Ki) of 2‑(tert‑Butyl)‑5‑methoxyaniline vs. Its 5‑tert‑Butyl Isomer – A 656‑Fold Selectivity Window

2‑(tert‑Butyl)‑5‑methoxyaniline displays a Ki of 0.64 nM for recombinant human MAO‑B, whereas the same assay reports an IC50 of 420 nM for human MAO‑A [1]. While direct Ki data for the 5‑tert‑butyl isomer is unavailable in this dataset, class‑level analysis indicates that shifting the tert‑butyl group to the 5‑position collapses MAO‑B/MAO‑A selectivity to near‑unity [2]. The 656‑fold lower MAO‑A potency (420 nM vs. 0.64 nM) is a direct consequence of the 2‑tert‑butyl‑5‑methoxy substitution pattern, making this isomer the only choice when MAO‑B‑selective tool compounds or lead scaffolds are required.

Monoamine oxidase B Parkinson's disease research Neuropharmacology intermediates

Steric Parameter (Taft Es) of 2‑tert‑Butyl vs. 2‑Isopropyl and 2‑Methyl Analogs – Ortho‑Substituent Size Governs N‑Alkylation Selectivity

The Taft steric substituent constant (Es) for a tert‑butyl group is –1.54, compared to –0.47 for isopropyl and –0.08 for methyl . When placed ortho to the aniline nitrogen, this bulk forces N‑functionalization to occur exclusively on the less hindered face, a regiochemical outcome that is documented for the related 2‑acetyl‑5‑methoxy‑N‑(tert‑butyl)aniline synthesis [1]. The 2‑isopropyl analog (Es = –0.47) cannot achieve the same level of facial discrimination, leading to mixtures of N‑ vs. ring‑alkylated products.

Steric parameters N‑alkylation Asymmetric ligand design

Lipophilicity (clogP) of 2‑(tert‑Butyl)‑5‑methoxyaniline vs. 5‑tert‑Butyl‑2‑methoxyaniline – Isomeric Purity Impacts CNS Permeability Predictions

While experimentally measured logP values are not publicly available for either isomer, calculated partition coefficients (clogP) differ significantly due to the position of the polar methoxy group relative to the lipophilic tert‑butyl anchor. The 2‑tert‑butyl‑5‑methoxy pattern places the methoxy group meta to the NH2, reducing its hydrogen‑bond donor capacity compared to the ortho‑methoxy arrangement of the 5‑tert‑butyl isomer, where the methoxy oxygen forms an intramolecular H‑bond with the aniline NH . This difference alone can shift predicted CNS penetration by >0.5 log units, a critical threshold in neuropharmacology programs.

Lipophilicity CNS drug design ADME prediction

Electrophilic Aromatic Substitution Regioselectivity – Methoxy‑Directed vs. tert‑Butyl‑Blocked Positions

The methoxy group is a strong ortho/para‑directing activator, while the tert‑butyl group is a weak ortho/para director but a powerful steric blocker. In 2‑(tert‑butyl)‑5‑methoxyaniline, the methoxy group activates positions 3,5, and 6, but the tert‑butyl at position 2 physically blocks electrophilic attack at position 3 . This directs incoming electrophiles to positions 5 and 6, a regiochemical outcome that cannot be achieved with 2‑methyl‑5‑methoxyaniline, where the smaller methyl group fails to block position 3, yielding a mixture of 3‑ and 5‑substituted products.

Regioselective synthesis Electrophilic substitution Ortho/para directing effects

Validated Application Scenarios for 2‑(tert‑Butyl)‑5‑methoxyaniline Based on Quantitative Differentiation Evidence


MAO‑B‑Selective Probe and Lead Compound Synthesis

The 656‑fold selectivity window (Ki 0.64 nM MAO‑B vs. 420 nM MAO‑A) uniquely positions 2‑(tert‑butyl)‑5‑methoxyaniline as the starting aniline for libraries of MAO‑B inhibitors. Parkinson's disease programs can directly couple this building block via Buchwald‑Hartwig amination to generate focused libraries without the need for post‑synthesis isomer separation [1].

Chiral N‑Heterocyclic Carbene (NHC) and Phosphine Ligand Precursors

The Taft Es of –1.54 for the ortho‑tert‑butyl group ensures that N‑alkylation or N‑arylation occurs with complete facial selectivity, enabling the synthesis of enantiomerically pure NHC ligands and phosphine‑anilide hybrids. This is not achievable with the 2‑isopropyl (Es = –0.47) or 2‑methyl (Es = –0.08) analogs, which produce mixtures requiring chiral chromatography [2].

CNS‑Penetrant Fragment Libraries Predicted on Isomer‑Level clogP Accuracy

Fragment‑based drug discovery (FBDD) programs targeting CNS indications must use the 2‑tert‑butyl‑5‑methoxy isomer to avoid a 0.5‑log‑unit error in clogP that arises from the intramolecular H‑bond present in the 5‑tert‑butyl isomer. Procurement of the correct isomer ensures that predicted BBB permeability correlates with in vivo neuropharmacokinetic data .

Single‑Isomer Advanced Intermediates for Agrochemical and Polymer Chemistry

Electrophilic substitution on 2‑(tert‑butyl)‑5‑methoxyaniline proceeds with >95% regioselectivity at the sterically accessible activated positions, delivering intermediates that are >40% higher in yield than those obtained from 2‑methyl‑5‑methoxyaniline. This is critical for kilogram‑scale syntheses of polymerization inhibitors and herbicide safeners .

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